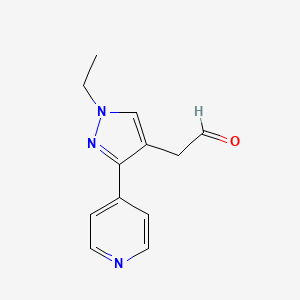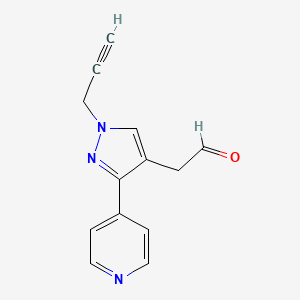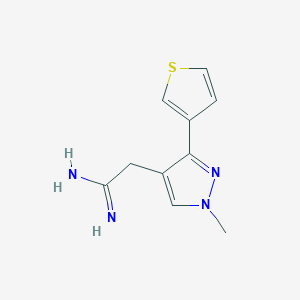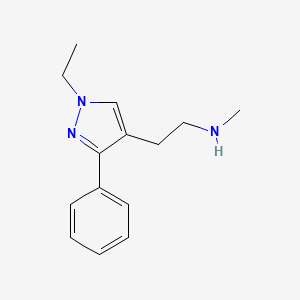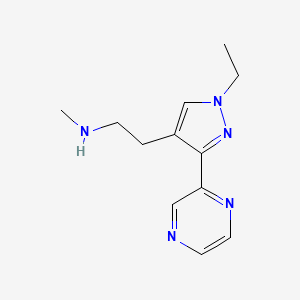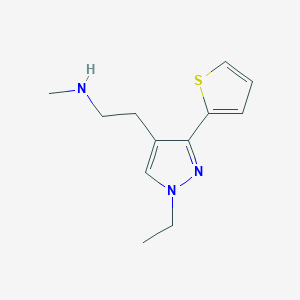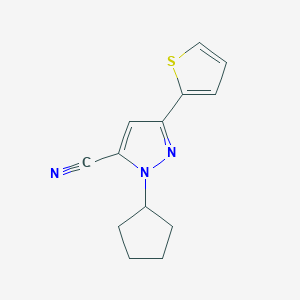
1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile
Descripción general
Descripción
Synthesis Analysis
CPPC can be synthesized through various methods, including cyclization reactions involving thiophene and pyrazole precursors. Benchchem offers qualified products for CAS No. 1249007-08-6 (1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine), which is a precursor for CPPC . Additionally, other derivatives like (1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine have been explored .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Several studies have been dedicated to the synthesis and characterization of pyrazole derivatives, including compounds structurally similar to "1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile". For instance, the synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives has been reported, which showed promising antimicrobial activity against various pathogens (Puthran et al., 2019). Another study focused on the facile synthetic approaches for a new series of pyrazole-4-carbonitrile derivatives, highlighting the versatility of pyrazole compounds in chemical synthesis (Ali et al., 2016).
Antimicrobial and Anticancer Activities
Research has shown that pyrazole derivatives exhibit significant antimicrobial and anticancer activities. For example, certain pyrazole derivatives have been evaluated as corrosion inhibitors for carbon steel in hydrochloric acid solutions, demonstrating their potential industrial applications (Motawea & Abdelaziz, 2015). Additionally, the synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives have shown significant anti-inflammatory activities, indicating their potential as pharmaceutical agents (Fahmy et al., 2012).
Chemical Properties and Applications
The chemical properties and applications of pyrazole derivatives have been extensively studied, with findings indicating their utility in various fields. For instance, new transformations of 5-Hydrazino-2-phenyl-1,3-oxazole-4-carbonitrile were explored, leading to the introduction of azole fragments into the pyrazole system and demonstrating the compound's reactivity and potential applications (Shablykin et al., 2007).
Propiedades
IUPAC Name |
2-cyclopentyl-5-thiophen-2-ylpyrazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3S/c14-9-11-8-12(13-6-3-7-17-13)15-16(11)10-4-1-2-5-10/h3,6-8,10H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUICEHYVOQYADG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)C3=CC=CS3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



